2-(Piperidin-1-ylmethyl)aniline

Description

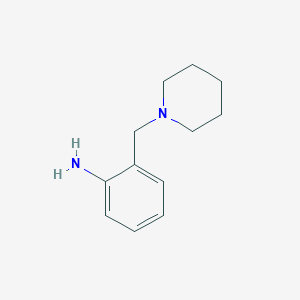

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(piperidin-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEGRJJRCWMFPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629575 | |

| Record name | 2-[(Piperidin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19577-83-4 | |

| Record name | 2-[(Piperidin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(piperidin-1-yl)methyl]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Piperidin-1-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile chemical intermediate, 2-(Piperidin-1-ylmethyl)aniline. This compound is of significant interest in medicinal chemistry and drug development due to its unique structural motifs that serve as a scaffold for a variety of biologically active molecules.[1]

Physicochemical Properties

This compound, also known as N-(2-aminophenyl)piperidin-1-ylmethanamine, is a substituted aniline derivative.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 19577-83-4 | [2] |

| Molecular Formula | C₁₂H₁₈N₂ | [2] |

| Molecular Weight | 190.29 g/mol | [2] |

| Appearance | Brown liquid | [2] |

| Boiling Point | 98 - 100 °C at 0.5 mm Hg | [2] |

| Purity | ≥ 95% (LCMS) | [2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is a two-step process involving the formation of an intermediate, 1-((2-nitrophenyl)methyl)piperidine, followed by the reduction of the nitro group to an amine. A reported synthesis with a good yield involves the reaction of 2-nitrobenzaldehyde with piperidine, followed by reduction using iron pentacarbonyl.[3]

Synthetic Pathway

The overall synthetic scheme is illustrated below.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-1-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-1-ylmethyl)aniline is a versatile building block in medicinal chemistry and drug discovery, recognized for its utility as a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its structure, which incorporates both a secondary amine within the piperidine ring and a primary aromatic amine, provides a unique scaffold for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective application in drug design, formulation development, and pharmacokinetic profiling. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visual representation of a key experimental workflow.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂ | Experimental[1] |

| Molecular Weight | 190.29 g/mol | Experimental[1] |

| Appearance | Brown liquid | Experimental[1] |

| Boiling Point | 98-100 °C at 0.5 mm Hg | Experimental[1] |

| Melting Point | Not available | - |

| Predicted logP | 2.5 | Computational |

| Predicted pKa (most basic) | 9.8 | Computational |

| Predicted Solubility | Moderately soluble in water | Computational |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and validated experimental protocols. The following sections detail the methodologies for measuring the key parameters outlined above.

Melting Point Determination (Capillary Method)

Since this compound is a liquid at room temperature, this protocol would apply if it were a solid or for determining the melting point of a solid derivative.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Shaker or magnetic stirrer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure for Aqueous and Organic Solvents:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.

-

Equilibration: The vial is tightly sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

-

Sample Analysis: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a basic compound like this compound, it represents the pH at which the compound is 50% protonated. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of water or a suitable co-solvent.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is recorded after each incremental addition of the acid.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized.

logP Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is the logarithm of this ratio and is a measure of the lipophilicity of a compound.

Apparatus:

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis)

Procedure:

-

Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by mixing them and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in the water-saturated n-octanol or octanol-saturated water. A known volume of the other phase is added.

-

Equilibration: The mixture is shaken gently for a period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is then calculated as the base-10 logarithm of P.

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for determining the octanol-water partition coefficient (logP) using the shake-flask method.

References

Spectroscopic and Methodological Profile of 2-(Piperidin-1-ylmethyl)aniline

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the spectroscopic data and analytical methodologies for the chemical compound 2-(Piperidin-1-ylmethyl)aniline (CAS No. 19577-83-4). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require detailed information on the characterization of this molecule.

Core Spectroscopic Data

Precise, experimentally-derived spectroscopic data for this compound is not widely available in publicly accessible databases. Chemical suppliers such as Chem-Impex and US Biological Life Sciences confirm its commercial availability and purity, often determined by LCMS or NMR, however, the raw data is not provided.[1][2] This guide compiles available information and provides standardized protocols for obtaining the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Below are the expected chemical shifts for this compound based on its structure.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10-7.20 | m | 2H | Ar-H |

| ~6.65-6.75 | m | 2H | Ar-H |

| ~4.0 (broad s) | s | 2H | NH₂ |

| ~3.45 | s | 2H | Ar-CH₂-N |

| ~2.40 | t, J ≈ 5 Hz | 4H | N-(CH₂)₂ (Piperidine α) |

| ~1.55 | m | 4H | -(CH₂)₂- (Piperidine β) |

| ~1.40 | m | 2H | -CH₂- (Piperidine γ) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | Ar-C-NH₂ |

| ~130.0 | Ar-CH |

| ~128.5 | Ar-CH |

| ~125.0 | Ar-C-CH₂ |

| ~118.5 | Ar-CH |

| ~116.0 | Ar-CH |

| ~63.0 | Ar-CH₂-N |

| ~54.5 | N-(CH₂)₂ (Piperidine α) |

| ~26.0 | -(CH₂)₂- (Piperidine β) |

| ~24.0 | -CH₂- (Piperidine γ) |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are anticipated as follows.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H Stretch (Primary Amine) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2800 | Strong | Aliphatic C-H Stretch |

| 1620-1580 | Strong | N-H Scissoring / Aromatic C=C Stretch |

| 1500-1400 | Medium-Strong | Aromatic C=C Stretch |

| 1350-1250 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₁₂H₁₈N₂), the expected data is as follows.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 190.15 | [M]⁺ (Molecular Ion) |

| 189.14 | [M-H]⁺ |

| 98.09 | [C₆H₁₂N]⁺ (Piperidinylmethyl fragment) |

| 92.06 | [C₆H₆N]⁺ (Aniline fragment) |

Experimental Protocols

The following sections detail standardized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 45° pulse angle with a 2-second relaxation delay and proton decoupling is standard. The acquired Free Induction Decay (FID) is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the liquid sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry Protocol

Mass spectra are acquired using a mass spectrometer with an Electrospray Ionization (ESI) or Electron Ionization (EI) source. For ESI-MS, the sample is dissolved in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL. The solution is then infused into the ESI source at a flow rate of 5-10 µL/min, and data is acquired in positive ion mode. Typical ESI source parameters include a spray voltage of 3-4 kV and a capillary temperature of 250-300 °C. The resulting spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.

Caption: A potential synthetic route to this compound.

References

In-Depth Technical Guide: 2-(Piperidin-1-ylmethyl)aniline (CAS Number 19577-83-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(Piperidin-1-ylmethyl)aniline, registered under CAS number 19577-83-4. This compound is a versatile bifunctional molecule featuring a primary aromatic amine and a tertiary benzylic amine incorporated into a piperidine ring. Its unique structural characteristics make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This guide details its physicochemical properties, provides an illustrative synthetic protocol for its derivatives, and explores its key applications in pharmaceutical research, particularly in the development of therapeutics for neurological disorders. While direct quantitative biological data for this compound is not extensively available, its pivotal role as a scaffold for potent and selective bioactive compounds is well-documented.

Chemical Properties and Data

This compound is a substituted aniline derivative with a piperidinomethyl group at the ortho position. The presence of both a nucleophilic primary amine and a sterically accessible tertiary amine allows for a diverse range of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19577-83-4 | [1] |

| Molecular Formula | C₁₂H₁₈N₂ | [1] |

| Molecular Weight | 190.29 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-[(Piperidin-1-yl)methyl]aniline, 2-Piperidin-1-ylmethyl-phenylamine | [1] |

| Appearance | Brown liquid | [1] |

| Boiling Point | 98 - 100 °C at 0.5 mm Hg | [1] |

| SMILES | C1CCN(CC1)CC2=CC=CC=C2N | N/A |

| Purity | ≥ 95% (LCMS) | [1] |

| Storage Conditions | Store at 0 - 8 °C | [1] |

Core Applications in Research and Development

This compound serves as a crucial building block in several areas of chemical and pharmaceutical research.

Pharmaceutical Development

The primary application of this compound is as an intermediate in the synthesis of pharmaceutical agents. Its structure is a key component in the development of molecules targeting the central nervous system.[1] The piperidine and aniline moieties are common pharmacophores that can be further functionalized to interact with various biological targets.[1]

Organic Synthesis

In organic chemistry, this compound is utilized in the construction of more complex molecular architectures. Its dual amine functionalities allow for sequential or selective reactions to build heterocyclic systems and other elaborate structures.[1]

Materials Science and Agrochemicals

Beyond pharmaceuticals, this compound has potential applications in materials science for the formulation of polymers and coatings, as well as in the development of novel agrochemicals such as pesticides and herbicides.[1]

Role as a Synthetic Intermediate: A Logical Workflow

The primary value of this compound lies in its role as a starting material for more complex, biologically active molecules. The following diagram illustrates a general workflow for its utilization in the synthesis of a hypothetical therapeutic agent.

Illustrative Experimental Protocol: Synthesis of a Derivative

While specific protocols for the direct use of this compound are often proprietary or embedded within larger synthetic schemes, the following is a representative procedure for the acylation of the primary amine, a common first step in its derivatization. This protocol is adapted from general procedures for the synthesis of aniline derivatives.

Objective: To synthesize N-(2-(piperidin-1-ylmethyl)phenyl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Workflow Diagram:

Potential Biological Significance and Signaling Pathways

While this compound itself is not typically the final active pharmaceutical ingredient, its structural motifs are found in compounds that modulate key signaling pathways, particularly in the context of neurological disorders.

One area of interest is its potential use in the synthesis of Transient Receptor Potential Mucolipin 1 (TRPML1) modulators . TRPML1 is a lysosomal cation channel, and its dysregulation has been implicated in lysosomal storage diseases and neurodegenerative disorders. Agonists of TRPML1 are being investigated as potential therapeutics. The synthesis of such agonists may involve intermediates structurally related to this compound.

The following diagram illustrates the hypothetical modulation of a signaling pathway by a downstream derivative of this compound.

Conclusion

This compound (CAS 19577-83-4) is a chemical intermediate with significant potential in the field of drug discovery and development. Its value lies not in its own biological activity, but in the diverse array of complex and potent molecules that can be synthesized from it. For researchers and scientists in the pharmaceutical industry, this compound represents a versatile starting point for the creation of novel therapeutics, particularly those aimed at treating challenging neurological diseases. Further exploration of the derivatives of this compound is likely to yield new and valuable pharmacological agents.

References

Biological activity of 2-(Piperidin-1-ylmethyl)aniline derivatives

An In-depth Technical Guide on the Biological Activity of 2-(Piperidin-1-ylmethyl)aniline Derivatives

Introduction

The compound this compound is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its structure, which incorporates both piperidine and aniline functionalities, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry.[1] Researchers leverage this compound in the design of novel therapeutic agents with enhanced efficacy and selectivity.[1] The favorable reactivity of this compound facilitates the exploration of structure-activity relationships (SAR), streamlining the drug discovery process.[1] This guide provides a comprehensive overview of the documented biological activities of its derivatives, focusing on antimicrobial, analgesic, and anticancer properties, supported by quantitative data, experimental protocols, and visual diagrams.

Antimicrobial Activity

Derivatives containing the piperidine moiety have demonstrated significant potential as antimicrobial agents, active against various bacterial and fungal strains.[2][3][4] The introduction of a piperidin-1-ylmethyl group to other scaffolds, such as naphthol, has been shown to yield compounds with potent activity, particularly against multidrug-resistant (MDR) pathogens.[2]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected piperidine derivatives against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | [2] |

| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 | [2] |

| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Bacillus pumilus 82 | 400 | [2] |

| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Bacillus subtilis ATCC 6633 | 200 | [2] |

| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | Staphylococcus epidermidis (NBRC 100911) | 2.5 ± 2.2 | [5] |

| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | Staphylococcus aureus (NRBC 12732) | 2.5 ± 0.0 | [5] |

Experimental Protocols

Broth Microdilution Method for MIC Determination

The antimicrobial activity of the synthesized compounds is commonly evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate medium. A suspension of the microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a growth medium such as Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48-72 hours for fungi.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Analgesic Activity

The piperidine ring is a well-known pharmacophore in the development of analgesic agents.[6] Derivatives incorporating this scaffold have been evaluated for their pain-relieving properties, often showing significant effects in preclinical models.[7][8]

Quantitative Analgesic Data

The analgesic activity of piperidine derivatives is often assessed using the tail immersion or hot plate methods, with results compared to a standard drug like pethidine or morphine.

| Compound | Method | Onset of Action (min) | Peak Effect (min) | Comparison to Standard | Reference |

| Compound 2a (Alkyl Piperidine Deriv.) | Tail Immersion | 30 | 120 | Significant vs. Control & Standard | [6] |

| Compound 2c (Alkyl Piperidine Deriv.) | Tail Immersion | 30 | 120 | More potent than Standard | [6] |

| Compound 2d (Alkyl Piperidine Deriv.) | Tail Immersion | 30 | 120 | Highly potent analgesia observed | [6] |

| Compound 1f (Alkyl Piperidine Deriv.) | Tail Immersion | 60 | 90 | Highly significant vs. Control & Standard | [6] |

Experimental Protocols

Tail Immersion Method for Analgesic Activity

This method is used to evaluate the central analgesic activity of compounds in animal models, typically mice or rats.

-

Animal Acclimatization: Animals are acclimatized to the experimental setup. The basal reaction time of each animal to a painful stimulus is recorded by immersing the tip of its tail (about 2-3 cm) in hot water maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Baseline Measurement: The time taken for the animal to flick its tail is recorded as the baseline latency. A cut-off time (e.g., 15 seconds) is maintained to prevent tissue damage.

-

Compound Administration: The test compounds are administered to the animals, usually via intraperitoneal (i.p.) or oral (p.o.) routes. A control group receives the vehicle, and a standard group receives a known analgesic (e.g., morphine).

-

Post-treatment Measurement: The tail-flick latency is measured again at specific time intervals after drug administration (e.g., 30, 60, 90, 120, 150, and 180 minutes).

-

Data Analysis: An increase in the tail-flick latency compared to the baseline and control group indicates an analgesic effect. The percentage of analgesia can be calculated using standard formulas.

Visualization of Experimental Logic

The following diagram outlines the logical flow of the tail immersion experiment for assessing analgesic activity.

Anticancer Activity

The development of novel anticancer agents is a primary focus of medicinal chemistry, and piperidine derivatives have emerged as a promising class of compounds.[9] They have been incorporated into various molecular structures to target different cancer cell lines, with some derivatives showing potent antiproliferative activity.[10][11][12]

Quantitative Anticancer Data

The anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the growth inhibition (GI50) value, which represents the concentration of the drug required to inhibit cell growth by 50%.

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast Cancer) | GI50 | 1.00 | [13] |

| Vindoline-Piperazine Conjugate 25 | HOP-92 (Lung Cancer) | GI50 | 1.35 | [13] |

| Quinazoline-Chalcone 14g | K-562 (Leukemia) | GI50 | 0.622 - 1.81 | [10] |

| Quinazoline-Chalcone 14g | HCT-116 (Colon Cancer) | GI50 | 0.622 - 1.81 | [10] |

| 5-Halo Indolin-2-one Deriv. (VIb-d) | HeLa (Cervical Cancer) | IC50 | 10.64 - 33.62 | [11] |

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach and grow for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells with active mitochondria to reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualization of Anticancer Mechanism

Certain anticancer compounds derived from these scaffolds may act by binding to DNA, thereby inhibiting replication and transcription. The diagram below illustrates a simplified signaling pathway related to DNA damage and cell cycle arrest.

Conclusion

The this compound scaffold and its derivatives represent a highly promising area of research in drug discovery. The versatility of this chemical structure allows for the synthesis of compounds with a broad spectrum of biological activities, including significant antimicrobial, analgesic, and anticancer effects. The data presented in this guide highlight the potential of these derivatives to be developed into novel therapeutic agents. Further investigation, including detailed structure-activity relationship studies and in vivo efficacy and safety evaluations, is warranted to fully exploit the therapeutic potential of this important class of compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Analgesic activity of alkyl piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijnrd.org [ijnrd.org]

- 10. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Potential Therapeutic Targets of 2-(Piperidin-1-ylmethyl)aniline Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(piperidin-1-ylmethyl)aniline scaffold is a versatile pharmacophore that has demonstrated significant potential across a spectrum of therapeutic areas. Analogs derived from this core structure have been investigated for their utility in oncology, neurodegenerative diseases, and inflammatory conditions. This in-depth technical guide synthesizes the current understanding of the primary molecular targets of these analogs, focusing on Mer/c-Met kinases, the NLRP3 inflammasome, and the vesicular acetylcholine transporter (VAChT). This document provides a comprehensive overview of the quantitative pharmacological data, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

The privileged this compound core, characterized by a piperidine ring linked to an aniline moiety via a methylene bridge, serves as a valuable starting point for the design of novel therapeutic agents. The structural flexibility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity against various biological targets. This guide explores three key therapeutic targets that have been successfully modulated by analogs of this compound class.

Target I: Mer and c-Met Kinases in Oncology

Analogs of this compound have emerged as potent dual inhibitors of Mer and c-Met, two receptor tyrosine kinases that are often dysregulated in various cancers. Their overexpression is linked to tumor proliferation, survival, metastasis, and therapy resistance.[1][2]

Quantitative Data: Mer/c-Met Kinase Inhibition

A series of 2-substituted aniline pyrimidine derivatives have been synthesized and evaluated for their dual inhibitory activity against Mer and c-Met kinases. The following table summarizes the in vitro potency of selected compounds.[2]

| Compound | Mer IC50 (nM) | c-Met IC50 (nM) |

| 14a | 7.9 ± 1.3 | >1000 |

| 14b | 9.4 ± 1.5 | >1000 |

| 14g | 7.1 ± 0.9 | >1000 |

| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 |

| 18l | 25.4 ± 3.1 | 45.1 ± 5.2 |

| 18n | 15.2 ± 2.5 | 28.9 ± 3.7 |

| 18o | 12.8 ± 1.9 | 21.5 ± 2.8 |

| Cabozantinib | 14.6 ± 2.1 | 10.2 ± 1.5 |

Data presented as mean ± standard deviation.

Signaling Pathway

Upon ligand binding (Gas6 for Mer, HGF for c-Met), these receptors dimerize and autophosphorylate, initiating downstream signaling cascades. Key pathways include the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which are crucial for cell growth, survival, and motility.[1][3] Dual inhibition of Mer and c-Met by this compound analogs can effectively shut down these pro-oncogenic signals.

Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of test compounds against c-Met kinase.[4]

-

Reagent Preparation :

-

Prepare a 10 mM stock solution of ATP in water (pH 7.4).

-

Dilute 10X LANCE® Detection Buffer to 1X with deionized water.

-

Prepare a serial dilution of the this compound analog in 1X Kinase Buffer containing a constant percentage of DMSO (e.g., not exceeding 1%).

-

-

Assay Plate Setup (384-well plate) :

-

Add 5 µL of the 4X inhibitor dilutions to the respective wells.

-

For control wells, add 5 µL of 1X Kinase Buffer with the same DMSO percentage.

-

-

Enzyme Addition :

-

Thaw recombinant c-Met enzyme on ice.

-

Dilute the c-Met kinase in 1X Kinase Buffer to a 4X working concentration.

-

Add 5 µL of the 4X enzyme solution to all wells except the "no enzyme" negative controls.

-

-

Kinase Reaction Initiation :

-

Prepare a 2X working solution of ULight™-poly GT substrate and ATP in 1X Kinase Buffer.

-

Add 10 µL of this mixture to all wells to start the reaction.

-

-

Incubation :

-

Cover the plate and incubate at room temperature for 60 minutes.

-

-

Stopping the Reaction and Detection :

-

Prepare a Stop/Detection mix by diluting Eu-Antibody in 1X Detection Buffer containing 20 mM EDTA.

-

Add 10 µL of the Stop/Detection mix to all wells.

-

Cover the plate and incubate for 60 minutes at room temperature.

-

-

Data Acquisition :

-

Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 or 340 nm; Emission: 615 nm and 665 nm).

-

Calculate the TR-FRET ratio and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Target II: The NLRP3 Inflammasome in Inflammatory Diseases

The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune response. Its aberrant activation is implicated in a variety of inflammatory disorders. Analogs of this compound are being investigated for their potential to inhibit this pathway.

Quantitative Data: NLRP3 Inflammasome Inhibition

While specific IC50 values for this compound analogs are not yet widely published in peer-reviewed literature, other small molecule inhibitors of the NLRP3 inflammasome have demonstrated potent activity. For example, MCC950 has an IC50 of 7.5 nM in mouse bone marrow-derived macrophages.[5] This highlights the potential for potent inhibition within this target class.

Signaling Pathway

NLRP3 inflammasome activation is a two-step process.[6][7][8] The "priming" step involves the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, via signaling pathways like NF-κB. The "activation" step is triggered by a variety of stimuli, leading to the assembly of the NLRP3 inflammasome complex, which then activates caspase-1. Active caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, driving the inflammatory response.

Experimental Protocol: NLRP3 Inflammasome Activation Assay in THP-1 Cells

This protocol describes a method to assess the inhibitory effect of compounds on NLRP3 inflammasome activation in human THP-1 monocytic cells by measuring IL-1β release.[9][10]

-

Cell Culture and Differentiation :

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

-

Priming :

-

Replace the medium with fresh RPMI-1640 and prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours.

-

-

Inhibitor Treatment :

-

After priming, treat the cells with various concentrations of the this compound analog for 1 hour.

-

-

NLRP3 Activation :

-

Activate the NLRP3 inflammasome by adding 5 mM ATP or 10 µM nigericin to the cell culture medium and incubate for 1-2 hours.

-

-

Supernatant Collection :

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

-

IL-1β Quantification :

-

Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis :

-

Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Target III: Vesicular Acetylcholine Transporter (VAChT) in Neurological Disorders

The vesicular acetylcholine transporter (VAChT) is responsible for loading acetylcholine into synaptic vesicles, a critical step in cholinergic neurotransmission.[11] Dysfunction of this transporter is associated with neurodegenerative diseases like Alzheimer's disease. Piperidine-based aniline derivatives have been developed as potent VAChT inhibitors.

Quantitative Data: VAChT Inhibition

A series of heteroaromatic and aniline derivatives of piperidine have shown high affinity for VAChT. The table below presents the equilibrium dissociation constants (Ki) for selected compounds and their selectivity over sigma (σ) receptors.[12]

| Compound | VAChT Ki (nM) | σ1/VAChT Selectivity | σ2/VAChT Selectivity |

| 19a | 18 | 44 | 130 |

| 19e | 1.8 | 800 | 1200 |

| 19g | 1.3 | 2800 | 4400 |

| 19k | 1.1 | 1300 | 1600 |

| 24a | 0.93 | 1200 | 1400 |

| (-)-24b | 0.78 | 900 | >10000 |

Lower Ki values indicate higher binding affinity.

Signaling Pathway

VAChT is an integral part of the cholinergic synapse. It utilizes a proton gradient to transport acetylcholine into synaptic vesicles.[11] Inhibition of VAChT depletes the vesicular pool of acetylcholine, thereby reducing its release into the synaptic cleft and modulating downstream signaling through nicotinic and muscarinic acetylcholine receptors. This can impact cognitive processes, which are often impaired in neurological disorders.[13]

Experimental Protocol: VAChT Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for VAChT using a radiolabeled ligand.[12]

-

Membrane Preparation :

-

Homogenize PC12 cells, which highly express human VAChT, in a suitable buffer.

-

Perform differential centrifugation to obtain a membrane fraction rich in synaptic vesicles.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay :

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled VAChT ligand (e.g., [3H]vesamicol), and varying concentrations of the this compound analog.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known VAChT inhibitor).

-

-

Incubation :

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

-

Filtration and Washing :

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Radioactivity Measurement :

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis :

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of the test compound by plotting the percentage of specific binding against the logarithm of the inhibitor concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Conclusion

The this compound scaffold represents a promising platform for the development of novel therapeutics targeting a range of diseases. The analogs discussed in this guide demonstrate potent and selective activity against Mer/c-Met kinases, the NLRP3 inflammasome, and the vesicular acetylcholine transporter. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile class of compounds. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to advance them towards clinical development.

References

- 1. preprints.org [preprints.org]

- 2. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 10. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 2-(Piperidin-1-ylmethyl)aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(piperidin-1-ylmethyl)aniline scaffold is a key pharmacophore in modern medicinal chemistry, recognized for its role in the development of a diverse range of therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this core, drawing upon data from structurally related compounds to elucidate the impact of chemical modifications on biological activity. The guide also details relevant experimental protocols for the synthesis and biological evaluation of these derivatives, offering a comprehensive resource for researchers in the field of drug discovery. The versatile nature of this scaffold makes it a valuable starting point for the design of novel therapeutics targeting a variety of biological systems, including the central nervous system.[1]

Core Structure and Significance

The this compound core consists of an aniline ring substituted at the ortho position with a piperidin-1-ylmethyl group. This arrangement provides a unique three-dimensional structure and a combination of lipophilic and basic functional groups that are crucial for interactions with various biological targets. The piperidine and aniline moieties are prevalent in numerous pharmaceuticals, and their combination in this specific scaffold has been explored for the development of analgesics, anti-inflammatory drugs, and agents targeting neurological disorders.[1] The inherent reactivity of the aniline and piperidine rings allows for a wide range of structural modifications, making it an attractive template for SAR studies and the optimization of lead compounds.

Synthesis Protocols

The synthesis of this compound derivatives can be achieved through several synthetic routes. A common approach involves the reductive amination of a suitable benzaldehyde derivative with piperidine, followed by the reduction of a nitro group to the aniline. An alternative and versatile method involves the amide coupling of a 2-(piperidin-1-yl)benzoic acid derivative with an appropriate amine, followed by the reduction of the resulting amide.

General Synthesis of N-Aryl-2-(piperidin-1-yl)benzamides

A plausible synthetic route to obtain the core structure involves the preparation of an N-Aryl-2-(piperidin-1-yl)benzamide intermediate, which can then be reduced to the target this compound derivative. The following protocol details the synthesis of the amide intermediate.[2]

Step 1: Saponification of Methyl 2-(piperidin-1-yl)benzoate [2]

-

To a solution of Methyl 2-(piperidin-1-yl)benzoate (1.0 equivalent) in methanol, add a 2 M aqueous solution of sodium hydroxide (2.0 equivalents).

-

Heat the mixture to reflux and stir for 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the residue with water and acidify to a pH of 5-6 with 2N HCl.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(piperidin-1-yl)benzoic acid.[2]

Step 2: Amide Coupling with an Aromatic Amine [2]

-

Dissolve 2-(piperidin-1-yl)benzoic acid (1.0 equivalent) and the desired aromatic amine (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) and stir for 10 minutes at room temperature.

-

Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired N-Aryl-2-(piperidin-1-yl)benzamide.[2]

Step 3: Reduction of the Amide

The resulting N-Aryl-2-(piperidin-1-yl)benzamide can be reduced to the corresponding this compound derivative using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF).

Caption: General synthetic workflow for this compound derivatives.

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

Case Study: 2-Substituted N-Piperidinyl Indoles as Nociceptin Opioid Receptor (NOP) Ligands

A study on 2-substituted N-piperidinyl indoles, which bear a structural resemblance to the this compound core, provides significant SAR data for NOP receptor binding and functional activity.[3] The indole scaffold can be considered a bioisostere of the aniline ring in this context.

| Compound | R-Group at Indole C2 | NOP Ki (nM) | MOP Ki (nM) | DOP Ki (nM) | KOP Ki (nM) | NOP EC50 (nM) | NOP % Stim |

| 1 | -CH₂OH | 0.34 | 6.2 | 100 | 200 | 29.9 | 102 |

| 10 | -CH₂NH₂ | 0.23 | 2.5 | 50 | 100 | 5.8 | 100 |

| 9 | -CH₂(N-pyrrolidinyl) | 0.5 | 10 | 150 | 300 | 97 | 88 |

Data extracted from a study on N-piperidinyl indole-based nociceptin opioid receptor ligands.[3]

From this data, several SAR trends can be inferred:

-

Small polar substituents at the 2-position of the indole ring are well-tolerated and can lead to high affinity. Both the hydroxymethyl (-CH₂OH) and aminomethyl (-CH₂NH₂) substituents (compounds 1 and 10 ) result in sub-nanomolar binding affinity for the NOP receptor.[3]

-

The nature of the 2-substituent influences selectivity over other opioid receptors. While both compounds 1 and 10 show high affinity for the NOP receptor, they also exhibit significant affinity for the mu-opioid (MOP) receptor.[3]

-

The 2-substituent affects functional activity. Both compounds 1 and 10 act as full agonists at the NOP receptor, as indicated by their high percentage of stimulation.[3]

-

A bulkier substituent at the 2-position can be accommodated. The 2-(N-pyrrolidinyl)methyl group in compound 9 also results in high NOP affinity and full agonism.[3]

Caption: Logical relationship in SAR studies of the core scaffold.

Experimental Protocols for Biological Evaluation

The biological evaluation of this compound derivatives would typically involve a series of in vitro and in vivo assays to determine their pharmacological profile. The specific assays would depend on the therapeutic target of interest.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. The following is a general protocol for a competitive binding assay.

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., opioid, dopamine, or serotonin receptors) from cultured cells or animal tissues.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl) containing necessary ions and additives.

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for MOP receptors) and varying concentrations of the test compound.

-

Separation: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Example: [³⁵S]GTPγS Binding Assay for G-Protein Coupled Receptors (GPCRs)

-

Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

-

Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

-

Stimulation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the G-protein.

-

Separation and Quantification: Separate bound and free [³⁵S]GTPγS by filtration and quantify the radioactivity.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of the test compound to determine the EC₅₀ (effective concentration for 50% of the maximal response) and the Emax (maximal effect).

Caption: A typical workflow for the biological evaluation of novel compounds.

Conclusion

The this compound scaffold represents a promising starting point for the design and development of novel therapeutic agents. While comprehensive SAR data for this specific core is limited in publicly accessible literature, analysis of structurally related compounds provides valuable insights into the key structural features that govern biological activity. The synthetic accessibility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties. Future research focused on the systematic exploration of substitutions on both the aniline and piperidine rings is warranted to fully unlock the therapeutic potential of this versatile chemical entity. The experimental protocols outlined in this guide provide a solid foundation for researchers to undertake such investigations and contribute to the development of new and improved medicines.

References

In-depth Technical Guide: Stability and Degradation Pathways of 2-(Piperidin-1-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of the versatile chemical intermediate, 2-(Piperidin-1-ylmethyl)aniline. Due to the absence of specific stability studies on this compound in publicly available literature, this guide synthesizes information from forced degradation studies of structurally related molecules containing aniline and piperidine moieties. The document outlines predicted degradation pathways under various stress conditions, including hydrolysis, oxidation, and photolysis, and provides detailed experimental protocols for conducting forced degradation studies in line with regulatory expectations. The information herein is intended to guide researchers in developing stable formulations and robust, stability-indicating analytical methods.

Introduction

This compound is a key building block in medicinal chemistry and materials science, incorporating both a nucleophilic aniline and a sterically accessible piperidine ring. Understanding its intrinsic stability is paramount for the development of safe, effective, and reliable products. Forced degradation studies are a critical component of the drug development process, providing insights into the chemical behavior of a molecule under stress conditions more severe than those of accelerated stability testing. These studies help to identify potential degradation products, elucidate degradation pathways, and develop and validate stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).

This guide will explore the anticipated stability of this compound and its likely degradation routes based on the known chemistry of its constituent functional groups.

Predicted Stability and Degradation Pathways

The structure of this compound features several sites susceptible to degradation: the primary aniline amine group, the tertiary amine of the piperidine ring, the benzylic carbon-nitrogen bond, and the aromatic ring itself.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals. For this compound, hydrolytic degradation is most likely to occur under acidic or basic conditions, potentially targeting the benzylic C-N bond.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the piperidine nitrogen could make the benzylic carbon more susceptible to nucleophilic attack by water, leading to cleavage of the C-N bond. This would result in the formation of 2-aminobenzyl alcohol and piperidine.

-

Base-Catalyzed Hydrolysis: While generally less susceptible to base-catalyzed hydrolysis, strong basic conditions at elevated temperatures could potentially promote cleavage of the benzylic C-N bond.

A study on similar piperazinyl quinazoline compounds showed significant decomposition in 0.1 M HCl and complete degradation in 0.1 M NaOH at 80°C, with the primary degradation product resulting from the cleavage of a C-N bond.[1]

Oxidative Degradation

The aniline and piperidine moieties are both susceptible to oxidation.

-

Aniline Oxidation: The primary aromatic amine of the aniline group is prone to oxidation, which can lead to the formation of nitroso, nitro, and various colored polymeric condensation products. The presence of the amino group also activates the aromatic ring, making it susceptible to oxidative degradation.

-

Piperidine Oxidation: The tertiary amine of the piperidine ring is a prime target for oxidation, leading to the formation of an N-oxide. Further oxidation or rearrangement could lead to ring-opening products.

-

Benzylic Position: The benzylic carbon is also a potential site for oxidation, which could lead to the formation of a ketone, ultimately resulting in cleavage of the C-N bond to form 2-aminobenzaldehyde and piperidine.

Studies on N-benzylanilines have shown that metabolism can occur via N-debenzylation, aniline-ring hydroxylation, and N-oxidation.[2]

Photolytic Degradation

Aromatic amines are often susceptible to photodegradation. Exposure to light, particularly UV radiation, can induce the formation of reactive radical species, leading to a complex mixture of degradation products. The aniline portion of the molecule is the primary chromophore and is expected to be the main site of light-induced degradation. Photolytic degradation in both liquid and solid states has been observed for structurally related compounds.[1]

Quantitative Data from Analogous Structures

While no specific quantitative stability data for this compound is available, the following table summarizes forced degradation data for structurally related piperazinyl quinazoline adrenergic receptor-blocking agents (Prazosin, Terazosin, and Doxazosin) to provide an indication of potential degradation levels under various stress conditions.

| Stress Condition | Drug | % Degradation | Major Degradation Product | Reference |

| Acidic (0.1 M HCl, 80°C) | Prazosin | Significant | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline | [1] |

| Terazosin | Significant | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline | [1] | |

| Doxazosin | Significant | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline | [1] | |

| Alkaline (0.1 M NaOH, 80°C) | Prazosin | Complete | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline | [1] |

| Terazosin | Complete | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline | [1] | |

| Doxazosin | Complete | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline | [1] | |

| Oxidative (H₂O₂) | Prazosin | No degradation | - | [1] |

| Terazosin | No degradation | - | [1] | |

| Doxazosin | No degradation | - | [1] | |

| Photolytic (ICH Q1B) | Prazosin | Cluster of products | Not specified | [1] |

| Terazosin | Cluster of products | Not specified | [1] | |

| Doxazosin | Cluster of products | Not specified | [1] | |

| Thermal (Solid state, 50°C, 1 month) | Prazosin | Stable | - | [1] |

| Terazosin | Stable | - | [1] | |

| Doxazosin | Stable | - | [1] |

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on this compound, based on ICH guidelines and protocols for similar compounds. A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, should be developed and validated prior to these studies.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute to a suitable concentration with the mobile phase for analysis.

-

A control sample (stock solution in solvent and water without acid) should be kept under the same conditions.

Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time points, withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute to a suitable concentration with the mobile phase for analysis.

-

A control sample (stock solution in solvent and water without base) should be kept under the same conditions.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

-

Dilute to a suitable concentration with the mobile phase for analysis.

-

A control sample (stock solution in solvent) should be kept under the same conditions.

Thermal Degradation

-

Place a known amount of solid this compound in a controlled temperature oven at 80°C for 7 days.

-

Prepare a solution of the compound (e.g., in the chosen analytical solvent) and place it in the same oven.

-

At appropriate time points (e.g., 1, 3, 7 days), withdraw samples.

-

For the solid sample, dissolve a known amount in a suitable solvent.

-

Dilute all samples to a suitable concentration with the mobile phase for analysis.

Photolytic Degradation

-

Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample, protected from light (e.g., with aluminum foil), should be stored under the same temperature and humidity conditions.

-

At the end of the exposure period, prepare the samples for analysis by dissolving the solid and diluting the solution to a suitable concentration.

Visualizations

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound under various stress conditions.

References

- 1. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(Piperidin-1-ylmethyl)aniline via Mannich Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located on a carbon atom. This three-component condensation reaction involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. The resulting products, known as Mannich bases, are versatile intermediates in the synthesis of a wide array of pharmaceuticals and natural products.[1]

This document provides detailed application notes and protocols for the synthesis of 2-(Piperidin-1-ylmethyl)aniline, a key building block in medicinal chemistry. Its structure, incorporating both piperidine and aniline moieties, makes it a valuable precursor for the development of novel therapeutic agents, particularly those targeting neurological disorders, as well as for applications in organic and materials science.[1]

Synthesis of this compound

The synthesis of this compound is achieved through the Mannich reaction of aniline, formaldehyde, and piperidine. The reaction proceeds via the formation of an Eschenmoser-like salt intermediate from piperidine and formaldehyde, which then undergoes an electrophilic substitution with the aniline at the ortho position.

Reaction Scheme:

Experimental Protocol

A detailed experimental protocol for a similar Mannich reaction involving a substituted aniline provides a foundational procedure.[2] The following is an adapted protocol for the synthesis of this compound:

Materials:

-

Aniline

-

Formaldehyde (37% solution in water)

-

Piperidine

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1 equivalent), piperidine (1.1 equivalents), and ethanol.

-

Addition of Formaldehyde: Slowly add a 37% aqueous solution of formaldehyde (1.1 equivalents) to the stirred mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with concentrated hydrochloric acid.

-

Purification: Wash the acidic solution with diethyl ether to remove any unreacted starting materials. Basify the aqueous layer with a sodium hydroxide solution until a pH of >10 is reached.

-

Extraction: Extract the product from the basic aqueous solution with diethyl ether or another suitable organic solvent (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₈N₂ | [3] |

| Molecular Weight | 190.29 g/mol | [3] |

| Appearance | Brown liquid | [3] |

| Boiling Point | 98-100 °C at 0.5 mmHg | [3] |

| Density | 1.068 g/cm³ | [3] |

| Purity (LCMS) | ≥ 95% | [1] |

| Typical Yield | A yield of 66% has been reported for a related synthesis starting from 2-nitro-benzaldehyde.[3] Specific yields for the direct Mannich reaction may vary. |

Characterization Data (Predicted)

While specific experimental spectra for this compound were not found in the searched literature, predicted NMR data for the closely related compound 2-Piperidin-1-ylmethyl-benzylamine can provide an estimation of the expected chemical shifts.[4]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.10 - 7.30 | Multiplet | 4H | Ar-H |

| ~ 3.60 | Singlet | 2H | Ar-CH₂-N (Piperidine) |

| ~ 2.45 | Multiplet | 4H | -CH₂-N-CH₂- (Piperidine α) |

| ~ 1.60 | Multiplet | 4H | -CH₂-CH₂-N- (Piperidine β) |

| ~ 1.45 | Multiplet | 2H | -CH₂-CH₂-CH₂- (Piperidine γ) |

| ~ 4.0 (broad) | Singlet | 2H | -NH₂ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 | Quaternary Ar-C |

| ~ 130 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 118 | Ar-CH |

| ~ 116 | Ar-CH |

| ~ 125 | Quaternary Ar-C |

| ~ 60 | Ar-CH₂-N |

| ~ 54 | Piperidine Cα |

| ~ 26 | Piperidine Cβ |

| ~ 24 | Piperidine Cγ |

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis and logical relationships.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of the Mannich reaction for the synthesis of this compound.

References

Application Note: High-Purity Isolation of 2-(Piperidin-1-ylmethyl)aniline for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 2-(Piperidin-1-ylmethyl)aniline, a key intermediate in the synthesis of various pharmaceutical agents. The inherent basicity of the piperidine and aniline moieties necessitates a tailored purification strategy to achieve high purity (≥98%). This document outlines a robust column chromatography procedure designed to mitigate common issues such as peak tailing, followed by an optional recrystallization step for further refinement. Additionally, methods for purity assessment using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are described.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a precursor for a range of biologically active molecules. The purity of this intermediate is critical as impurities can lead to unwanted side reactions and complicate the synthesis of the final active pharmaceutical ingredient (API). The presence of two basic nitrogen atoms in the structure of this compound can lead to challenges during purification, particularly on acidic stationary phases like silica gel. This protocol addresses these challenges by employing a modified mobile phase for effective separation.

Purification Strategy Overview

The primary method for the purification of this compound is silica gel column chromatography. Due to the basic nature of the compound, which can cause tailing on standard silica gel, the mobile phase is modified with a small amount of a basic additive, such as triethylamine.[1] For instances requiring exceptional purity, a subsequent recrystallization step can be employed.

Caption: Purification workflow for this compound.

Data Presentation

The following table summarizes the expected outcomes for the purification of this compound using the described protocols.

| Purification Step | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) | Key Parameters |

| Column Chromatography | 85-95% | ≥98% | 80-90% | Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Gradient of 10-30% Ethyl Acetate in Hexane + 1% Triethylamine |

| Recrystallization | ≥98% | >99.5% | 70-85% | Solvent System: Ethanol/Water or Isopropanol |

Experimental Protocols

Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude this compound.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Triethylamine (Et₃N)

-

Glass chromatography column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

Procedure:

-

Eluent Preparation: Prepare a mobile phase consisting of hexane and ethyl acetate. A common starting point is a 9:1 (v/v) mixture of hexane:ethyl acetate. To this, add 1% (v/v) of triethylamine to neutralize the acidic sites on the silica gel and prevent peak tailing.[1]

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Securely clamp the chromatography column in a vertical position and add a small plug of cotton or glass wool to the bottom.

-

Pour the silica gel slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing.

-

Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

-

Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin elution with the prepared mobile phase, starting with a lower polarity (e.g., 10% ethyl acetate in hexane + 1% Et₃N).

-

Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexane + 1% Et₃N) to elute the product.

-

Collect fractions of a suitable volume (e.g., 10-20 mL) in numbered test tubes.

-